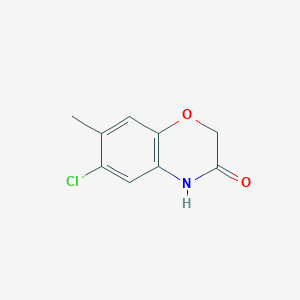

![molecular formula C18H18N4O2S B3745215 N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745215.png)

N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Vue d'ensemble

Description

“N-(4-ethoxyphenyl)-N’-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea” is a chemical compound that belongs to the class of organic compounds known as phenylthiadiazoles. These are aromatic heterocyclic compounds containing a thiadiazole ring substituted by a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenylthiadiazole and urea functional groups, as well as the ethoxy and methyl substituents .Chemical Reactions Analysis

As a urea derivative, this compound might be expected to undergo reactions typical of ureas, such as hydrolysis. The thiadiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique

Antitumor Activity

N-(4-ethoxyphenyl)-N’-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: has been investigated for its potential as an antitumor agent. Researchers synthesized novel derivatives based on the thieno [3,2-d]pyrimidine scaffold, modifying the structure of tazemetostat. Among these derivatives, compound 12e demonstrated remarkable antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562. Notably, it exhibited low toxicity against HEK-293T cells .

EZH2 Inhibition

The compound was designed as an EZH2 inhibitor. EZH2 plays a crucial role in epigenetic regulation, and inhibiting it can impact cancer cell proliferation and migration. Compound 12e significantly affected lymphoma cell morphology, induced apoptosis in SU-DHL-6 cells, and inhibited their migration. These findings suggest that it could serve as a valuable chemical tool for further optimization and evaluation of new EZH2 inhibitors .

Inkless Rewritable Paper

Interestingly, N-(4-ethoxyphenyl)-N’-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has applications beyond oncology. By employing a derivative called TPESB as an imaging layer and water as an ink, researchers developed eco-friendly inkless rewritable paper. This innovation holds great potential for anti-counterfeiting measures and information security .

Zinc Ion Sensing

TPESB, a component related to our compound, serves as a dual-channel sensor for Zn^2+ ions. It exhibits high sensitivity, selectivity, and a fast response. This property could find applications in environmental monitoring, biological assays, and materials science .

Photoluminescent Materials

Certain derivatives of this compound exhibit photoluminescent properties. Researchers have explored their potential in optoelectronic devices, sensors, and luminescent materials. Further investigations are ongoing to optimize their performance .

Drug Delivery Systems

Due to its unique structure, N-(4-ethoxyphenyl)-N’-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea may serve as a building block for drug delivery systems. Researchers are exploring its use in targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-3-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTMDCKAZBNTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-3-[(2E)-5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B3745159.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745163.png)

![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)

![N-benzyl-2-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3745174.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745181.png)

![N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3745182.png)

![3-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3745183.png)

![1-(4-fluorobenzyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745185.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3745195.png)

![ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3745229.png)